2-(Piperazin-1-yl)acetonitrile

描述

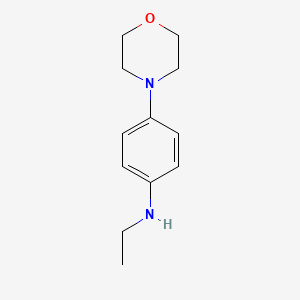

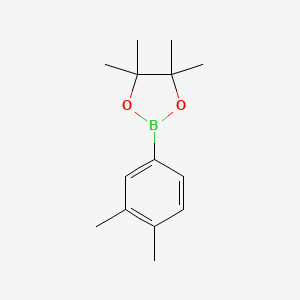

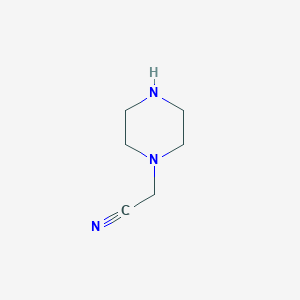

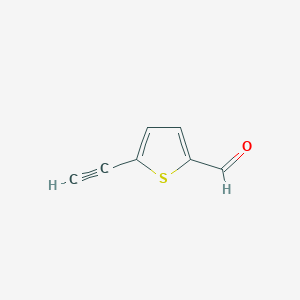

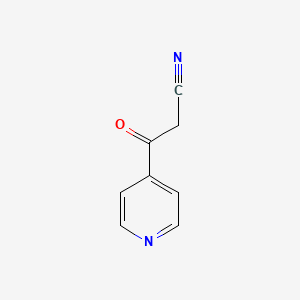

2-(Piperazin-1-yl)acetonitrile , also known as 1-piperazineacetonitrile , is a chemical compound with the molecular formula C₆H₁₃Cl₂N₃ . It is a white crystalline solid and is often encountered as its dihydrochloride salt . The compound contains a piperazine ring and a nitrile functional group.

Synthesis Analysis

The synthesis of 2-(Piperazin-1-yl)acetonitrile involves the reaction of piperazine with acetonitrile. Specific synthetic routes may vary, but this basic reaction yields the desired compound. Researchers have explored various methods to optimize the synthesis and improve yields .

Molecular Structure Analysis

The molecular structure of 2-(Piperazin-1-yl)acetonitrile consists of a piperazine ring (a six-membered heterocycle containing two nitrogen atoms) attached to an acetonitrile group (a nitrile functional group). The dihydrochloride salt form adds two chloride ions to the molecule .

科学研究应用

抗微生物药剂

Zaidi等人(2021年)的研究探讨了从2-(哌嗪-1-基)乙腈衍生的新型2-(4-烯丙基哌嗪-1-基)-1-(1-芳基-1H-四唑-5-基)乙醇酮的合成,展示了强效的抗微生物活性。这些化合物被发现在对抗微生物感染方面与传统药物一样有效或更加有效,展示了2-(哌嗪-1-基)乙腈衍生物作为抗微生物药剂的潜力 (Zaidi et al., 2021)。

电化学应用

Amani等人(2012年)研究了在吲哚衍生物存在下4-(哌嗪-1-基)酚的电化学氧化,其中2-(哌嗪-1-基)乙腈发挥了关键作用。这项研究突出了在合成高度共轭的双吲哌喹醌衍生物中的独特区域选择性,表明了2-(哌嗪-1-基)乙腈在电化学合成和有机电子学中的应用 (Amani, Khazalpour, & Nematollahi, 2012)。

金属配合物的配体合成

Sujatha等人(2000年)报道了包含2-(哌嗪-1-基)乙腈的五齿配体用于Cu(II)配合物的合成。这些配合物具有多样的桥接基团,并以其电化学和顺磁性质为特征。该研究表明了2-(哌嗪-1-基)乙腈衍生物在创建复杂金属配体组装体以用于催化和材料科学潜在应用中的作用 (Sujatha, Rajendiran, Kannappan, Venkatesan, & Rao, 2000)。

抗炎药剂

Ahmed,Molvi和Khan(2017年)合成了一组基于2-(哌嗪-1-基)乙腈的新化合物,展示了显著的体外和体内抗炎活性。这些化合物与地塞米松和布洛芬等标准药物进行了比较,其中一些显示出更好的膜稳定性和对诱导炎症的保护。这凸显了2-(哌嗪-1-基)乙腈衍生物在开发新型抗炎药物中的制药应用 (Ahmed, Molvi, & Khan, 2017)。

药物分析中的质量控制

Dwivedi等人(2003年)开发了一种使用2-(哌嗪-1-基)乙腈进行质量控制和稳定性研究的新型抗缺血和抗高血压药物的高效液相色谱分析方法。该方法展示了2-(哌嗪-1-基)乙腈在分析化学中的实用性,以确保药物的质量和稳定性 (Dwivedi, Saxena, Saxena, & Singh, 2003)。

未来方向

属性

IUPAC Name |

2-piperazin-1-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c7-1-4-9-5-2-8-3-6-9/h8H,2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHOHVIKZCDXJNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30573616 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperazin-1-yl)acetonitrile | |

CAS RN |

58619-56-0 | |

| Record name | (Piperazin-1-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30573616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2,4-Dichlorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1315998.png)